molecular formula C7H7ClINO B1449448 2-Chloro-3-ethoxy-6-iodopyridine CAS No. 1849313-53-6

2-Chloro-3-ethoxy-6-iodopyridine

Cat. No. B1449448
M. Wt: 283.49 g/mol
InChI Key: HGNWQMHQNXIFAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “2-Chloro-3-ethoxy-6-iodopyridine” is C7H7ClINO . This indicates that it contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom .

Scientific Research Applications

Vibrational Spectroscopy Analysis

Research involving "2-Chloro-3-ethoxy-6-iodopyridine" focuses on understanding its structural and vibrational properties. A study by Sortur et al. (2008) on 2-iodopyridine, a related compound, utilized FT-Raman and IR spectral measurements to propose vibrational assignments. This research highlights the use of advanced spectroscopic techniques to decipher the molecular structure and vibrational modes, contributing significantly to the chemical characterization of halogenated pyridines (Sortur, Yenagi, & Tonannavar, 2008).

Halogenation in Marine Algae

The role of halogens, including chlorine and iodine, in marine biology has been explored in studies like the one by Fenical (1975), which discusses the synthesis of organic halogen-containing compounds by marine red algae. This research suggests potential biological functions and environmental advantages of halogenated compounds, offering insights into natural halogenation processes and their applications in understanding marine ecosystems (Fenical, 1975).

Advances in Solid-State NMR Spectroscopy

Recent advancements in solid-state NMR spectroscopy of halogens, including chlorine and iodine, have been reviewed by Szell and Bryce (2020). This work surveys the application of solid-state nuclear magnetic resonance (SSNMR) in studying halogen-bonded adducts, pharmaceutical polymorphs, and various inorganic materials. The progress in this area underscores the importance of halogenated compounds in pharmaceutical and materials science research (Szell & Bryce, 2020).

Electrochemical Surface Finishing and Energy Storage

The review by Tsuda, Stafford, and Hussey (2017) on electrochemical technology using haloaluminate room-temperature ionic liquids highlights the significance of halogenated compounds in electroplating and energy storage applications. This research presents the versatility of halogenated compounds in enhancing electrochemical processes and their potential in developing new technologies for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

2-chloro-3-ethoxy-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNWQMHQNXIFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethoxy-6-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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